molecular formula C18H18N2O4S B2602274 2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole CAS No. 823829-58-9

2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole

Cat. No. B2602274
CAS RN: 823829-58-9
M. Wt: 358.41
InChI Key: DBIHKCXFNYRWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole” is a complex organic molecule that contains a furan ring, a pyrrolidine ring, and a tosyloxazole group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrrolidine is an organic compound with the formula (CH2)4NH. It is a cyclic secondary amine, also referred to as a saturated heterocycle. Tosyloxazole is a type of organic compound containing a tosyl group (CH3C6H4SO2) attached to an oxazole ring.


Physical And Chemical Properties Analysis

Based on the search results, the compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Optoelectronic Properties and Electrosynthesis

The compound 2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole shares structural similarities with molecules that have been explored for their optoelectronic properties. For example, furan and pyridinechalcogenodiazole-based π-conjugated systems, incorporating furan and pyrrolidinyl groups, were designed and synthesized via a donor-acceptor approach. These materials, including monomers and polymers, exhibit interesting optical and electrochemical behaviors, demonstrating their potential in electrochromic applications. The systematic investigation of their structure characterization, including FTIR, SEM, and DFT theoretical calculations, sheds light on the intramolecular charge transfer nature of these compounds. Such research highlights the relevance of furan and pyrrolidinyl-containing compounds in the development of new materials with desirable optoelectronic properties (Liu et al., 2016).

DNA Intercalation and Anticancer Activity

Compounds structurally related to 2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole have been investigated for their biological activity, particularly in anticancer research. A novel indeno[1,2-b]pyridinone derivative demonstrated significant activity as a DNA intercalative human topoisomerase IIα catalytic inhibitor, showcasing stronger activity and lower DNA toxicity compared to established drugs like etoposide. This compound, displaying caspase 3-independent anticancer activity, underscores the potential therapeutic applications of furan and pyrrolidinyl derivatives in cancer treatment (Jeon et al., 2017).

Supramolecular Gelators and Selective Sensing

The design and synthesis of furan and pyrrole-based pyridine/pyridinium bisamides have been explored for their use as supramolecular gelators. These compounds demonstrate the ability to form gels in the presence of specific metal ions, showcasing their potential in selective sensing applications. Furthermore, the encapsulation and release of chemopreventive drugs like curcumin have been studied using these gelators, suggesting their utility in drug delivery systems (Panja, Ghosh, & Ghosh, 2018).

Antimicrobial Activity of Heterocyclic Compounds

Research on heterocyclic compounds, including those with furan and pyrrolidinyl groups, has demonstrated their potential in antimicrobial applications. For example, various heterocyclic compounds found in Maillard reaction products, such as pyrroles and furans, have shown remarkable antioxidant activity, which could be beneficial in enhancing the shelf life of food products and possibly in developing antimicrobial agents (Yanagimoto et al., 2002).

properties

IUPAC Name

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(21,22)17-18(20-10-2-3-11-20)24-16(19-17)15-5-4-12-23-15/h4-9,12H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIHKCXFNYRWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.